Perfluorosebaconitrile

Vue d'ensemble

Description

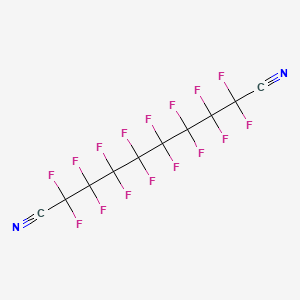

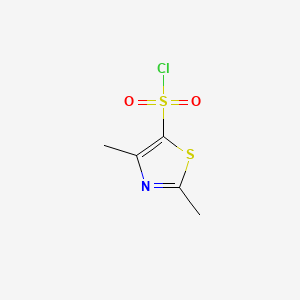

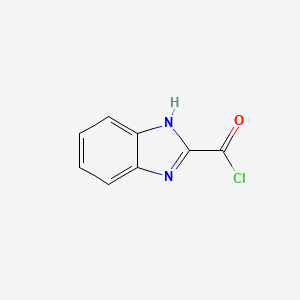

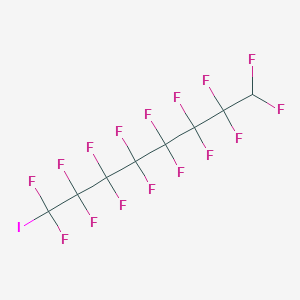

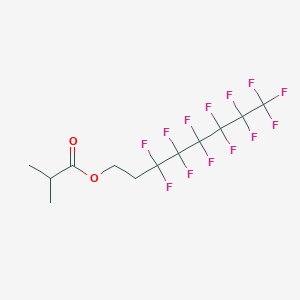

Perfluorosebaconitrile is a chemical compound with the CAS number 2342-09-8 . Its molecular formula is C10F16N2 . The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile .

Molecular Structure Analysis

The molecular structure of Perfluorosebaconitrile is characterized by a central structure of the molecule that includes a β-lactam ring . The ChemSpider ID for Perfluorosebaconitrile is 2056683 .

Physical And Chemical Properties Analysis

Perfluorosebaconitrile has a molecular weight of 452.095 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 199.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound has a molar refractivity of 50.5±0.3 cm3, and a molar volume of 267.9±3.0 cm3 .

Applications De Recherche Scientifique

Fuel Cell Technology

- Proton-Exchange Membrane Fuel Cells : Perfluorosulfonic acid membranes, a type of PFAS, are utilized in proton-exchange membrane fuel cells as proton transport mediums and separators. These membranes demonstrate specific performance characteristics crucial for fuel cell efficiency (Eisman, 1990).

Environmental and Health Impact Studies

- Environmental Presence and Impact : PFASs like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are widely found in the environment and in animal and human blood, raising concerns about their toxicity and ubiquity. Research is ongoing to understand their distribution and exposure pathways (Lindstrom, Strynar, & Libelo, 2011).

- Regulatory and Scientific Challenges : The persistence and wide distribution of PFASs present long-term challenges for scientists, industry leaders, and public health officials. Over 4,000 unique PFASs have been used, with many still lacking comprehensive hazard assessments (Ritscher et al., 2018).

Medical and Biological Applications

- Optical Probes in Biological Applications : Peroxyfluor-1 (PF1), a compound related to PFASs, serves as a selective, cell-permeable optical probe for hydrogen peroxide in living cells, demonstrating its utility in biomedical imaging and research (Chang et al., 2004).

- Organ Preservation : Perfluorocarbons (PFCs), a category of PFASs, have been researched for their role in organ preservation due to their ability to dissolve oxygen, proving beneficial in static storage techniques for organ transplantation (Hosgood & Nicholson, 2010).

Monitoring and Detection Techniques

- Analytical Methods for Environmental Samples : Development of analytical methods to determine the presence of PFCs in various environmental samples, such as mollusks and sediments, is crucial for monitoring their distribution and potential impact on ecosystems (Villaverde-de-Sáa et al., 2011).

Diagnostic Imaging

- Diagnostic Imaging Applications : PFCs are used in diagnostic imaging across various modalities, including ultrasound, computed tomography, and magnetic resonance imaging, due to their unique properties (Mattrey & Lo Dc, 1988).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16N2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBPZGPUHIVSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380019 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorosebaconitrile | |

CAS RN |

2342-09-8 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)